(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone is a complex organic compound with a bicyclic structure. It features a unique combination of azabicyclo and benzofuran moieties, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclo Moiety: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.
Introduction of the Benzofuran Ring: This step often involves the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to attach the benzofuran ring to the azabicyclo structure.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4.
Reduction: NaBH4, LiAlH4.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving azabicyclo and benzofuran structures. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
Medically, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it useful in the development of new polymers or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo moiety may interact with active sites of enzymes, while the benzofuran ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo core but lack the benzofuran ring.
Benzofuran derivatives: These compounds contain the benzofuran ring but do not have the azabicyclo structure.
Methanone derivatives: Compounds with similar methanone groups but different core structures.
Uniqueness
The uniqueness of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone lies in its combination of the azabicyclo and benzofuran moieties. This dual structure allows it to engage in a wider range of chemical and biological interactions compared to compounds with only one of these features.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-7-2-4-11-10-15(21-16(11)14)17(19)18-12-5-3-6-13(18)9-8-12/h2-5,7,10,12-13H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCUKQBRLYKGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3C4CCC3C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.